2-Chloro-5-(4-chlorophenyl)-1-pentene
Description
2-Chloro-5-(4-chlorophenyl)-1-pentene is a halogenated alkene featuring a chlorophenyl substituent at the fifth carbon and a chlorine atom at the second carbon of a pentene chain. This structure combines aromatic and aliphatic reactivity, making it a compound of interest in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-chloro-4-(4-chloropent-4-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVBVPVMDEZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pinacolone with p-Chlorobenzyl Chloride
One of the primary synthetic routes to compounds structurally related to 2-Chloro-5-(4-chlorophenyl)-1-pentene involves the alkylation of pinacolone (3,3-dimethyl-2-butanone) with p-chlorobenzyl chloride. This method is described in an improved process for obtaining 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one, which is a closely related intermediate in the synthesis of chlorinated pentene derivatives.
- Reaction Conditions: Pinacolone is used both as a reagent and solvent, reacted with p-chlorobenzyl chloride in the presence of a base. Optionally, a phase-transfer catalyst can be employed to enhance the alkylation efficiency.
- Advantages: This method avoids the use of high-pressure hydrogenation and carcinogenic catalysts like Raney nickel, which are traditionally used in hydrogenation steps of related compounds.
- Mechanistic Insight: The alkylation proceeds via nucleophilic substitution where the enolate form of pinacolone attacks the benzyl chloride, forming the carbon-carbon bond that leads to the pentene structure after subsequent transformations.
This process yields the chlorophenyl-substituted pentene intermediate efficiently and under milder conditions than previous two-step processes.
| Parameter | Details |
|---|---|
| Starting materials | Pinacolone, p-chlorobenzyl chloride |
| Catalyst | Base (e.g., alkali metal base), optional PTC |
| Solvent | Pinacolone (also reagent) |
| Temperature | Moderate, typically ambient to reflux |
| Advantages | One-step alkylation, avoids high-pressure hydrogenation, safer catalyst profile |
One-Pot Friedel-Crafts Acylation and Reduction
A one-pot synthesis approach involving Friedel-Crafts acylation followed by reduction has been reported for related chlorinated diphenylmethane derivatives and can be adapted for the synthesis of this compound analogues.
- Process Overview: Starting from 2-chloro-5-bromobenzoic acid, conversion to the corresponding acid chloride is followed by Friedel-Crafts acylation with an aryl ether and hydroboration reduction in the same reaction vessel.
- Catalyst: A Lewis acid such as ZnCl2 or AlCl3 is used as a catalyst for both acylation and reduction steps, reducing catalyst consumption and simplifying purification.
- Solvent System: Common solvents include methylene dichloride, chloroform, or tetrahydrofuran derivatives.
- Benefits: This continuous one-pot method minimizes waste, reduces solvent usage, and shortens production cycles, which are economically advantageous for industrial scale synthesis.
Though this method is described for bromo-chloro diphenylmethane derivatives, the principles apply to chlorophenyl-pentene synthesis by appropriate selection of starting materials and reaction conditions.
| Step | Description |
|---|---|
| 1. Acid chloride formation | 2-chloro-5-bromobenzoic acid + SOCl2 |
| 2. Friedel-Crafts acylation | With aryl ether and Lewis acid catalyst |
| 3. Hydroboration reduction | Borohydride reduction catalyzed by Lewis acid |
| Advantages | One-pot, catalyst reuse, reduced waste |
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Alkylation of Pinacolone | Pinacolone, p-chlorobenzyl chloride, base, PTC | One-step, mild conditions, safer catalyst | Requires handling of alkyl halides |
| One-Pot Friedel-Crafts + Reduction | 2-chloro-5-bromobenzoic acid, SOCl2, Lewis acid, borohydride | One-pot, catalyst reuse, less waste | Specific to related diphenylmethane |
| Photochemical Flow Synthesis | Propellane, diacetyl, UV light, flow reactor | Scalable, rapid, eco-friendly | Requires photochemical setup |
| Diazonium Salt & Hydrazone Routes | Anilines, sodium nitrite, ketones, hydrazine | Versatile intermediates for derivatives | Multi-step, indirect for target |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenyl)-1-pentene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
Overview
2-Chloro-5-(4-chlorophenyl)-1-pentene is an organic compound with significant applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a chloro group and a pentene backbone, allows it to serve as an important intermediate in synthetic chemistry and a probe in biological research. This article explores its applications in detail, supported by data tables and case studies.
Synthetic Chemistry
This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The chloro group can be replaced by other nucleophiles, facilitating the formation of new compounds.
- Oxidation Reactions : The double bond in the pentene moiety can be oxidized to form epoxides or diols.
- Reduction Reactions : The double bond can be reduced to yield saturated hydrocarbons.
| Reaction Type | Example Products |
|---|---|
| Substitution | 2-Iodo-5-(4-chlorophenyl)-1-pentene |
| Oxidation | 2-Chloro-5-(4-chlorophenyl)-1,2-epoxypentane |
| Reduction | 2-Chloro-5-(4-chlorophenyl)pentane |
Biological Research
In biological studies, this compound serves as a probe to investigate the effects of halogenated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into:
- Mechanisms of Action : The presence of halogen atoms enhances binding affinities, potentially leading to significant biological effects.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, disrupting cell wall synthesis or inhibiting protein synthesis.
Medicinal Chemistry
The compound is being explored for its potential use in developing new pharmaceuticals. Research indicates that halogenated compounds often exhibit unique pharmacological properties. Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines, with IC50 values indicating potent growth inhibition.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of halogenated phenyl compounds, including derivatives of this compound. Results indicated significant antibacterial activity against multiple strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Research
Research conducted at a leading cancer research institute investigated the cytotoxic effects of various chlorinated compounds on cancer cell lines. The findings suggested that this compound induced apoptosis through specific signaling pathways, warranting further exploration for oncological applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1-pentene involves its interaction with specific molecular targets. The chloro groups and the double bond in the pentene chain allow the compound to participate in various biochemical pathways. For instance, it can act as an electrophile in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
b) 1-(4-Chlorophenyl)-5-iodo-2-methylpentan-1-one ()
- Structure : Ketone with iodinated and methylated pentane chain.
- Reactivity : The ketone group enables nucleophilic additions, contrasting with the alkene’s electrophilic reactivity in the target compound.
Halogen-Substituted Derivatives
describes a structurally complex imidazole derivative with multiple chlorine substituents:
- 2-Chloro-5-(3-chloro-2,6-difluorophenyl)-1-(4-chlorophenyl)-4-methyl-1H-imidazole : Features three chlorine atoms and a fluorinated aryl group.
- Synthesis : Purified via silica gel chromatography (hexanes/EtOAc), yielding 43% efficiency .
The target compound’s simpler structure may offer advantages in synthetic scalability compared to polyhalogenated heterocycles.
Biological Activity
2-Chloro-5-(4-chlorophenyl)-1-pentene is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1143461-30-6
- Molecular Formula : C11H12Cl2
- Molecular Weight : 227.12 g/mol
The compound features a chlorinated phenyl group and a pentene moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
- Antimicrobial Activity : Initial studies indicate potential antibacterial properties, particularly against gram-positive bacteria, due to the presence of halogen substituents which enhance lipophilicity and membrane penetration.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example, the introduction of halogen groups has been linked to increased antibacterial efficacy. A comparative analysis of various chlorinated compounds revealed that those with multiple chlorine atoms exhibited superior activity against Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | Activity Against S. aureus | Activity Against M. tuberculosis | Reference |
|---|---|---|---|
| This compound | Moderate | Low | |
| 4-Chlorocinnamanilides | High | Moderate | |
| 3,4-Dichlorocinnamanilides | Very High | High |
Cytotoxicity Studies
Cytotoxicity assessments on mammalian cell lines have indicated that while some derivatives show promising antimicrobial effects, they also exhibit varying degrees of cytotoxicity. Compounds similar to this compound were evaluated for their effects on primary mammalian cells, revealing a need for careful consideration in therapeutic applications .
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study focusing on the synthesis of chlorinated anilides demonstrated that halogenated compounds often showed enhanced antibacterial properties compared to their non-halogenated counterparts. Specifically, derivatives with multiple chlorine substitutions were more effective against resistant strains of bacteria . -
Structure-Activity Relationship (SAR) :
Research into the SAR of related compounds indicated that the position and number of chlorine substituents significantly influence biological activity. The presence of a chlorophenyl group was essential for maintaining antimicrobial potency while minimizing cytotoxic effects . -
Potential Therapeutic Applications :
Investigations into the therapeutic potential of this compound have suggested its use in developing new antimicrobial agents, particularly against resistant bacterial strains. The compound's ability to modulate enzyme activity further supports its candidacy for drug development .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-5-(4-chlorophenyl)-1-pentene, and what catalysts or reagents are typically employed?
- Methodological Answer : The synthesis often involves elimination or substitution reactions. For example, dehydrohalogenation of vicinal dihalides (using bases like NaOH/KOH) or catalytic coupling of chlorinated aryl halides with alkenes (e.g., Heck reaction) can yield such alkenes. Refer to analogous protocols for chlorinated alkenes in and , where palladium catalysts or base-mediated elimination are highlighted .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Use analytical techniques such as HPLC (for purity assessment) and NMR (to confirm substitution patterns and regiochemistry). Cross-validate with GC-MS for volatile intermediates. Certificates of Analysis (CoA) for related compounds (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone in ) emphasize lot-specific data validation .
Q. What safety protocols are critical when handling chlorinated alkenes like this compound?
- Methodological Answer : Follow OSHA HCS guidelines ( ): use fume hoods, PPE (gloves, goggles), and maintain emergency eyewash stations. Monitor for delayed symptoms (e.g., respiratory irritation) as per 2-chlorophenol safety sheets . Store in inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve contradictions in proposed molecular geometries?
- Methodological Answer : Single-crystal XRD (e.g., as applied in and ) provides precise bond lengths/angles. For this compound, compare experimental parameters (e.g., R-factor < 0.05, data-to-parameter ratio >15) with computational models (DFT). Discrepancies in dihedral angles may indicate steric effects or electronic delocalization .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use kinetic isotope effects (KIEs) or in situ FTIR to probe transition states. Design a matrix of conditions (varying solvents, catalysts, temperatures) and analyze yields via ANOVA. emphasizes hypothesis-driven iterative testing to isolate variables (e.g., ligand effects in palladium catalysis) .
Q. How can researchers reconcile conflicting data on byproduct formation during synthesis?
- Methodological Answer : Perform HPLC-MS to identify minor byproducts and trace their origins (e.g., via isotopic labeling). For chlorinated compounds, competing pathways (e.g., β-hydride elimination vs. reductive elimination) may explain inconsistencies. Cross-reference with mechanistic studies in and .
Q. What computational tools are recommended for predicting the compound’s thermodynamic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
